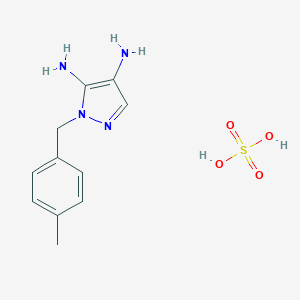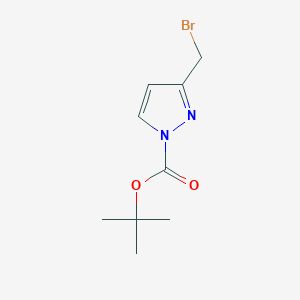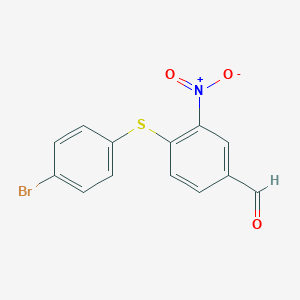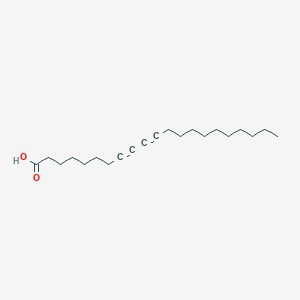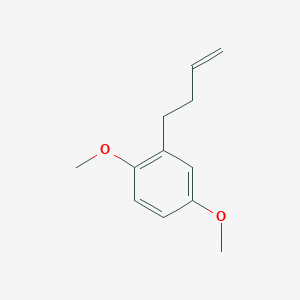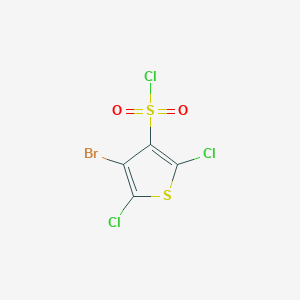
4-溴-2,5-二氯噻吩-3-磺酰氯
描述
4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride is an organosulfur compound with the molecular formula C₄BrCl₃O₂S₂ and a molecular weight of 330.44 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfonyl chloride functional groups attached to a thiophene ring. It is commonly used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
科学研究应用
4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized polymers and advanced materials with specific electronic and optical properties.
Biological Studies: Utilized in the development of bioactive compounds and as a reagent in biochemical assays.
Medicinal Chemistry: Investigated for its potential use in the synthesis of drug candidates and therapeutic agents.
作用机制
Target of Action
The primary target of 4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride is the respiratory system . This compound interacts with the respiratory system, causing changes in its function.
Mode of Action
It is known that this compound can cause severe skin burns and eye damage . This suggests that it may interact with biological tissues in a way that disrupts their normal function.
Result of Action
The result of the action of 4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride is severe skin burns and eye damage . This suggests that the compound has a strong cytotoxic effect, damaging cells and tissues upon contact.
Action Environment
The action of 4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride can be influenced by environmental factors. For example, exposure to moist air or water can affect its stability . Additionally, the compound’s corrosive properties suggest that it may react with other substances in the environment, potentially altering its efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride typically involves the chlorination and bromination of thiophene derivatives. One common method includes the following steps:
Chlorination: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 2,5-dichlorothiophene.
Bromination: The 2,5-dichlorothiophene is then brominated using bromine in the presence of a solvent like acetic acid to yield 4-bromo-2,5-dichlorothiophene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Electrophilic Aromatic Substitution: The bromine and chlorine atoms on the thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions to introduce new substituents onto the thiophene ring.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Functionalized Thiophenes: Formed through electrophilic aromatic substitution reactions.
相似化合物的比较
Similar Compounds
2,5-Dichlorothiophene-3-sulfonyl chloride: Lacks the bromine substituent, resulting in different reactivity and applications.
4-Bromo-2,5-dichlorothiophene: Lacks the sulfonyl chloride group, limiting its use in nucleophilic substitution reactions.
Uniqueness
4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride functional groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of applications in organic synthesis, material science, and medicinal chemistry.
属性
IUPAC Name |
4-bromo-2,5-dichlorothiophene-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BrCl3O2S2/c5-1-2(12(8,9)10)4(7)11-3(1)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHZODWKWDZKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1Br)Cl)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BrCl3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333958 | |
| Record name | 4-bromo-2,5-dichlorothiophene-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166964-36-9 | |
| Record name | 4-Bromo-2,5-dichloro-3-thiophenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166964-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-2,5-dichlorothiophene-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



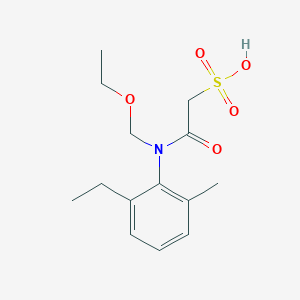


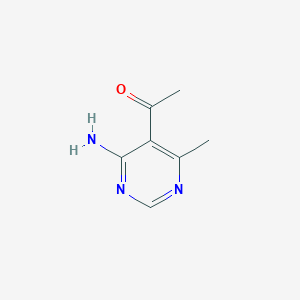
![Bis[bis(3,5-dimethylphenyl)phosphino]methane](/img/structure/B60575.png)
